![molecular formula C12H17BrN4O2 B2482853 1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea CAS No. 2094211-77-3](/img/structure/B2482853.png)
1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is also known as BAY 43-9006 or Sorafenib, which is a well-known drug used to treat liver, kidney, and thyroid cancer. However,
Mécanisme D'action
The mechanism of action of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea involves the inhibition of multiple kinases that are involved in cancer cell proliferation and angiogenesis. This compound inhibits the activity of Raf-1, B-Raf, and VEGFR-2, which are all involved in the MAPK/ERK signaling pathway. By inhibiting these kinases, this compound disrupts the signaling pathways that are crucial for cancer cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea have been extensively studied. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, this compound has been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea in lab experiments is its potent inhibitory activity against multiple kinases involved in cancer cell proliferation and angiogenesis. This compound has been extensively studied and has been shown to be effective in inhibiting tumor growth in preclinical models. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for the research and development of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea. One potential direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another direction is the investigation of this compound's potential applications in other diseases, such as inflammatory diseases and autoimmune disorders. Additionally, the combination of this compound with other chemotherapeutic agents may improve its efficacy in cancer therapy.
Méthodes De Synthèse
The synthesis of 1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea involves the reaction of 5-bromopyrazine-2-carbaldehyde and N-(1-cyclopropyl-2-methoxyethyl)-N'-cyano-N''-(3-pyridyl)guanidine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified by recrystallization.
Applications De Recherche Scientifique
1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of multiple kinases, including Raf-1, B-Raf, and VEGFR-2, which play crucial roles in cancer cell proliferation and angiogenesis. This compound has also been found to induce apoptosis in cancer cells, making it an attractive candidate for cancer treatment.
Propriétés
IUPAC Name |
1-[(5-bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O2/c1-19-7-10(8-2-3-8)17-12(18)16-5-9-4-15-11(13)6-14-9/h4,6,8,10H,2-3,5,7H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPSOIWYPBMGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NC(=O)NCC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)
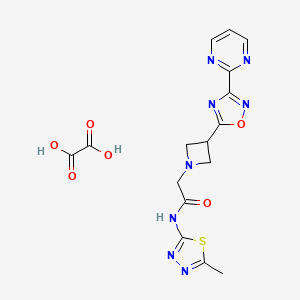
![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)
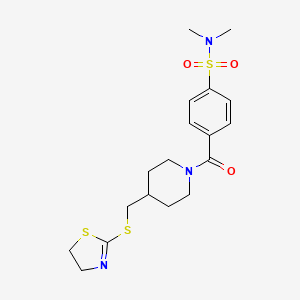
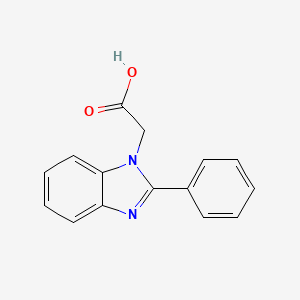
![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)
![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482788.png)
![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482789.png)

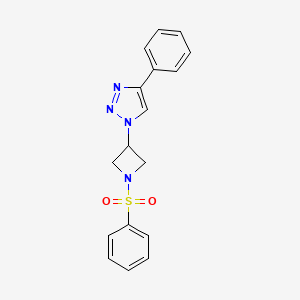
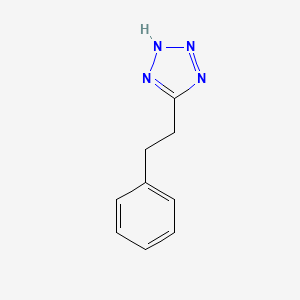
![6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2482793.png)